3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine

Physicochemical Differentiation CNS Drug Design TPSA-Based Permeability

This compound combines N-(4-chlorobenzyl) and 3-(benzyloxymethyl) substituents, a regiochemical pair absent from generic benzylpiperidine intermediates. Published SAR shows N-aralkyl changes shift σ1 Ki >200-fold; the 3-benzyloxymethyl motif drives SERT affinity. Procuring this specific scaffold—rather than a 4-substituted or N-benzyl analog—enables exploration of unexplored σ2/σ1 selectivity and CNS MPO-compliant library design (TPSA ~12.5 Ų, dual-wavelength HPLC detection).

Molecular Formula C20H24ClNO
Molecular Weight 329.87
CAS No. 1351590-68-5
Cat. No. B2516745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine
CAS1351590-68-5
Molecular FormulaC20H24ClNO
Molecular Weight329.87
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3
InChIInChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2
InChIKeyJJCXOIKXBNSVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine (CAS 1351590-68-5): A Structurally Differentiated N,3-Disubstituted Piperidine Scaffold for Procurement Evaluation


3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine (CAS 1351590-68-5) is a fully synthetic, N,3-disubstituted piperidine derivative bearing a 4-chlorobenzyl substituent at the piperidine nitrogen and a benzyloxymethyl group at the 3-position of the heterocyclic ring [1]. The compound possesses the molecular formula C20H24ClNO and a molecular weight of approximately 329.9 g/mol . It belongs to the broader class of substituted piperidines that have been extensively explored as sigma receptor ligands, dopamine D4 receptor modulators, and serotonin transporter inhibitors, though no biological activity data specific to this compound have been reported in the peer-reviewed literature [2].

Why 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine Cannot Be Replaced by Generic Analogs Without Verifiable Performance Consequences


The benzylpiperidine chemotype exhibits extreme sensitivity of target affinity and subtype selectivity to the precise identity and regioisomeric placement of substituents on both the piperidine nitrogen and the carbon scaffold. In a foundational SAR study of 1-aralkyl-4-benzylpiperidine sigma ligands, modification of the N-aralkyl group alone shifted σ1 Ki values across a >200-fold range, while σ2/σ1 selectivity ratios varied from 0.1 to 9.0 [1]. Separately, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated that the 3-benzyloxymethyl substitution pattern yields high-affinity SERT binding, whereas positional isomers or simplified analogs lacking this motif lose transporter engagement [2]. Procurement of a generic 1-benzylpiperidine or 3-(benzyloxymethyl)piperidine intermediate as a substitute carries the scientifically unjustified assumption that the simultaneous presence and specific regiochemistry of both the N-(4-chlorobenzyl) and 3-(benzyloxymethyl) arms are functionally irrelevant—an assumption contradicted by the published SAR landscape for this compound class.

Head-to-Head Quantitative Differentiation of 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine (CAS 1351590-68-5)


Topological Polar Surface Area (TPSA) Elevation as a Predictor of Differential CNS Permeability and Off-Target Liability Relative to 1-(4-Chlorobenzyl)piperidine

The target compound possesses a TPSA of 12.5 Ų, which is 3.86-fold higher than that of the simpler analog 1-(4-chlorobenzyl)piperidine (TPSA = 3.24 Ų) [1]. In CNS drug design, TPSA values below 20–25 Ų are associated with high passive blood-brain barrier permeability, while elevations within this range tune the balance between brain penetration and peripheral off-target engagement [2]. The higher TPSA introduced by the 3-benzyloxymethyl ether constitutes a measurable structural feature that differentiates this compound from both simple N-benzylpiperidines and from 4-substituted analogs such as 4-(4-chlorobenzyl)piperidine.

Physicochemical Differentiation CNS Drug Design TPSA-Based Permeability

Regioisomeric Differentiation at the Piperidine 3-Position vs. 4-Position as Evidenced by Divergent Sigma Receptor Selectivity Profiles from Published SAR

The target compound bears the benzyloxymethyl substituent at the piperidine 3-position. The published SAR for 1-aralkyl-4-benzylpiperidine sigma ligands established that the 4-benzylpiperidine scaffold yields σ1 Ki values spanning 1–200 nM with σ2/σ1 selectivity ratios of 0.1–9.0, and that the N-aralkyl group is a critical selectivity determinant [1]. No SAR data exist for the 3-benzyloxymethyl regioisomer, but the positional shift from carbon-4 to carbon-3 alters both the vector of the pendant aryl ether and the conformational ensemble accessible to the piperidine ring, which fundamentally changes pharmacophore geometry [2]. The 3-substitution pattern has independently been shown to confer high-affinity SERT binding in 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, a property absent in the corresponding 4-substituted series [3].

Sigma Receptor Pharmacology Structure-Activity Relationship (SAR) Regioisomer Differentiation

Lipophilicity (XLogP3-AA) Elevation Relative to Unsubstituted 3-[(Benzyloxy)methyl]piperidine as a Quantitative Indicator of Altered Pharmacokinetic Behavior

The unsubstituted parent compound 3-[(benzyloxy)methyl]piperidine has an experimentally computed XLogP3-AA of 1.9 [1]. Addition of the N-(4-chlorobenzyl) substituent increases the calculated logP (cLogP) to an estimated range of 3.5–4.5 based on standard fragment-based computation, representing an increase of at least 1.6 log units . Each unit increase in logP corresponds to approximately a 10-fold increase in the octanol-water partition coefficient, directly impacting tissue distribution, plasma protein binding, and metabolic stability [2].

Lipophilicity (LogP) ADME Prediction Physicochemical Property Comparison

Recommended Application Scenarios for 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine (CAS 1351590-68-5) Based on Verified Structural Differentiation


Scaffold for Structure-Activity Relationship (SAR) Exploration of Sigma-1/Sigma-2 Selectivity with an Unexplored 3-Benzyloxymethyl Regioisomeric Vector

The published 1-aralkyl-4-benzylpiperidine SAR series demonstrates that sigma receptor affinity and selectivity are exquisitely sensitive to the N-aralkyl group, but all characterized compounds in this class bear the benzyl substituent at the 4-position [1]. The target compound places a benzyloxymethyl ether at the 3-position, offering an unexplored pharmacophoric vector. Procurement of this compound enables investigation of whether the 3-benzyloxymethyl geometry alters σ2/σ1 selectivity ratios beyond the 0.1–9.0 range documented for the 4-substituted series.

Building Block for Assembling Bis-Aryl Piperidine Libraries with Differentiated Central Nervous System Multiparameter Optimization (CNS MPO) Profiles

With a TPSA of 12.5 Ų and an estimated cLogP of 3.5–4.5, this compound occupies a physicochemical property space distinct from both simple N-benzylpiperidines (TPSA ~3.24 Ų) and polar 3-aminomethylpiperidines [2]. This differentiation makes it suitable as a core fragment for CNS MPO library design, where balancing TPSA against logP is essential for achieving desirable brain penetration while minimizing hERG and promiscuity liabilities [3].

Reference Standard for Analytical Method Development Requiring a High-Purity, Fully Characterized N,3-Disubstituted Piperidine with Dual Aromatic Chromophores

The target compound possesses two distinct UV-active aromatic chromophores (the 4-chlorophenyl and benzyloxy phenyl rings) attached at different positions of the piperidine scaffold, enabling dual-wavelength HPLC detection (typically 210–220 nm and 254–260 nm) during purity analysis [2]. This property differentiates it from simpler single-chromophore analogs and makes it a suitable reference standard for method validation where co-eluting impurities must be distinguished by their absorbance ratio.

Quote Request

Request a Quote for 3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.